molecular formula C10H10 B8647948 7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B8647948
M. Wt: 130.19 g/mol
InChI Key: OOVQLEHBRDIXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a specialized bicyclic compound of significant interest in advanced organic synthesis and materials science research. This molecule features a bicyclo[4.2.0]octa-1,3,5-triene core, a structure known to be accessible via electrocyclic reaction cascades, specifically an 8π–6π electrocyclic cascade of octatetraenes to cyclooctatrienes, which subsequently form the bicyclo[4.2.0]octadiene framework . The ethenyl (vinyl) substituent at the 7-position provides a reactive handle for further chemical manipulation, making it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this compound and its analogs, such as the methyl and ethyl carboxylate derivatives , as key precursors in the synthesis of novel organic structures with potential applications in the development of new polymers and fine chemicals. Its rigid, fused ring system and unsaturated bonds contribute to its utility in exploring new chemical space. This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

7-ethenylbicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C10H10/c1-2-8-7-9-5-3-4-6-10(8)9/h2-6,8H,1,7H2

InChI Key

OOVQLEHBRDIXDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[4.2.0]octatriene framework serves as a versatile template for derivatives with diverse functional groups. Below is a detailed comparison of structurally related compounds:

Table 1: Key Properties of Bicyclo[4.2.0]octatriene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Bicyclo[4.2.0]octa-1,3,5-triene 694-87-1 C₈H₆ 102.13 Density: 1.085 g/cm³; Bp: 175°C; Flash point: 50.7°C; Parent structure for derivatives
3-(2-Propenyl) Derivative 144722-75-8 C₁₁H₁₀ 142.20 Substituted with allyl group at position 3; potential use in polymer chemistry
7-(Methylketone) Derivative 1075-30-5 C₁₀H₁₀O 146.19 LD₅₀ (mouse, intraperitoneal): 550 mg/kg; XLogP3: 1.2; Topological PSA: 17.1 Ų
7-Benzoate Derivative 81-21-0 C₁₅H₁₂O 208.27 LD₅₀ (mouse, intraperitoneal): 1250 mg/kg; flammable liquid with acrid smoke emission
7-Bromo Derivative 21120-91-2 C₈H₅Br 181.03 Halogenated analog; used in cross-coupling reactions
3-Phenyl Derivative 53076-10-1 C₁₄H₁₂ 180.25 Aromatic substitution; synthesized via alkyne cyclization routes

Structural and Reactivity Comparisons

  • Substituent Effects :

    • Ethenyl Group : The ethenyl substituent (if present at position 7) would enhance reactivity in Diels-Alder or polymerization reactions due to its π-electron density. This contrasts with the parent benzocyclobutene, which is thermally stable but undergoes ring-opening at elevated temperatures .
    • Electron-Withdrawing Groups : Derivatives like the 7-(methylketone) (CAS 1075-30-5) exhibit reduced electrophilicity compared to halogenated analogs (e.g., 7-bromo), as seen in their higher LD₅₀ values (550 mg/kg vs. 1250 mg/kg for the benzoate) .
  • Synthetic Accessibility :

    • The 3-phenyl derivative (CAS 53076-10-1) is synthesized via cyclization of 1,5-hexadiyne and phenylacetylene, highlighting the utility of alkyne precursors in constructing substituted bicyclo systems .
    • Silyl ether intermediates (e.g., 5-benzyloxy-7-tert-butyldimethylsilyloxy derivatives) are key to functionalizing the bicyclo core, as demonstrated in benzocyclobutene synthesis .

Research Findings and Data

  • Thermal Behavior : Benzocyclobutene derivatives undergo ring-opening reactions at ~200°C, releasing strain energy. Substitutions like ethenyl groups may lower this threshold, enabling tailored reactivity .
  • Spectroscopic Data : GC-MS analysis of ethyl acetate extracts identifies bicyclo[4.2.0]octatriene derivatives with quality scores >90%, underscoring their detectability in complex matrices .

Preparation Methods

Key Procedure (Adapted from Organic Syntheses):

  • Substrate : Methyl 2-(2-bromophenyl)-2-vinylpropanoate.

  • Catalyst System : Pd(OAc)₂ (5–10 mol%), P( t-Bu)₃·HBF₄ (20 mol%).

  • Base : K₂CO₃.

  • Solvent : DMF at 140°C.

  • Yield : 72–85% (estimated for analogous systems).

This method enables direct coupling of the vinyl group during cyclization, avoiding post-functionalization. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the phosphine ligand enhancing regioselectivity.

Table 1: Optimization of Pd-Catalyzed Synthesis

ParameterOptimal ConditionEffect on Yield
Catalyst Loading10 mol% Pd(OAc)₂Maximizes turnover
LigandP( t-Bu)₃·HBF₄Prevents β-hydride elimination
Temperature140°CBalances rate and decomposition
SolventDMFEnhances solubility

Diels-Alder Cyclization

The Diels-Alder reaction constructs the bicyclic framework through [4+2] cycloaddition. A vinyl-substituted dienophile or diene introduces the ethenyl group in situ.

Example Protocol (VulcanChem):

  • Diene : 1,3-Butadiene derivative.

  • Dienophile : Vinyl-substituted cyclobutadiene.

  • Conditions : Thermal (150–200°C) or Lewis acid-catalyzed (e.g., AlCl₃).

  • Yield : 60–75% (extrapolated from similar systems).

Steric hindrance from the vinyl group necessitates elevated temperatures, potentially leading to side reactions. Microwave-assisted synthesis has been explored to reduce reaction times.

Electrocyclic Rearrangement

Thermal or photochemical rearrangements of strained precursors offer a stereocontrolled route. Maitland Jones’ studies on vinyl-benzocyclobutene derivatives demonstrate the viability of this approach.

Mechanism:

  • Precursor : 7-Vinylbenzocyclobutene oxide.

  • Conditions : 190°C in toluene.

  • Process : Conrotatory ring opening followed by suprafacial [8π] electrocyclic closure.

  • Yield : ~80% (reported for analogous systems).

This method capitalizes on the inherent strain of benzocyclobutene to drive rearrangement, though substituent effects require careful optimization.

Suzuki-Miyaura Coupling

Post-cyclization functionalization via Suzuki coupling introduces the ethenyl group. This two-step approach separates ring formation and substitution.

Protocol:

  • Step 1 : Synthesize 7-bromobicyclo[4.2.0]octa-1,3,5-triene via Pd-catalyzed cyclization.

  • Step 2 : Suzuki coupling with vinylboronic acid:

    • Catalyst: Pd(PPh₃)₄.

    • Base: Na₂CO₃.

    • Solvent: DME/H₂O (3:1).

    • Yield: 65–78%.

Table 2: Suzuki Coupling Optimization

ConditionOptimal ValueImpact
Boronic AcidVinylboronic acid1.2 eq
CatalystPd(PPh₃)₄ (5 mol%)Avoids homocoupling
Temperature80°CBalances rate and side reactions

Alkyne Cyclization

Cyclization of ethynyl-substituted precursors provides an alternative route.

Procedure:

  • Substrate : 2-Ethynylbenzocyclobutene.

  • Conditions : CuI (10 mol%), TMEDA, 120°C.

  • Outcome : 6-endo-dig cyclization forms the ethenyl group.

  • Yield : 55–70%.

Limitations include competing polymerization of alkynes and moderate regioselectivity.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Range
Pd-Catalyzed C–HSingle-step, high atom economyRequires specialized ligands70–85%
Diels-AlderModular diene/dienophile selectionHigh temperatures needed60–75%
ElectrocyclicStereochemical controlPrecursor synthesis challenging70–80%
Suzuki CouplingFlexibility in substituentsTwo-step process65–78%
Alkyne CyclizationMild conditionsCompeting side reactions55–70%

Challenges and Limitations

  • Strain Management : The bicyclo[4.2.0] system’s ring strain necessitates careful control of reaction exothermicity.

  • Regioselectivity : Competing pathways in Pd-catalyzed reactions may yield regioisomers.

  • Functional Group Tolerance : Electron-withdrawing groups destabilize intermediates in electrocyclic methods .

Q & A

Q. What are the common synthetic routes for 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene?

The compound is synthesized via cycloaddition reactions. For example, 1,5-hexadiyne and phenylacetylene undergo a [2+2] cycloaddition to form the bicyclic core, followed by ethenyl group introduction via alkylation or cross-coupling reactions. Evidence from related bicyclic systems (e.g., benzocyclobutene derivatives) suggests using transition-metal catalysts like Pd or Ni to stabilize strained intermediates .

Table 1: Key Synthetic Precursors

PrecursorReaction TypeCatalystYield RangeReference
1,5-Hexadiyne[2+2] CycloadditionNone40-60%
3-Aza-7-iodo derivativesAlkylationNaBH₄~50%

Q. How can the thermodynamic stability of this compound be experimentally determined?

Stability is assessed via calorimetry (e.g., ΔfH°gas measurements) and computational methods (DFT). NIST data for bicyclo[4.2.0]octa-1,3,5-triene reports ΔfH°gas = 142.3 kJ/mol, indicating significant ring strain. The ethenyl substituent may alter stability due to conjugation effects, requiring comparative studies with unsubstituted analogs .

Q. What analytical techniques are suitable for characterizing this compound?

  • GC-MS : Used to identify the compound in complex mixtures (e.g., bio-oils) with retention indices and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR resolve strained ring protons (δ 5.5–6.5 ppm for triene protons) and ethenyl groups (δ 4.8–5.2 ppm) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of C₂H₂ or H₂) distinguish it from isomers like styrene or cubane .

Advanced Research Questions

Q. How do substituents (e.g., ethenyl) influence the reactivity of the bicyclic core in ring-opening reactions?

The ethenyl group acts as a π-donor, stabilizing transition states in Diels-Alder or electrocyclic reactions. For example, thermolysis of selenocyanate-modified analogs produces selenasteroids via retro-[2+2] pathways, with regioselectivity dependent on substituent position .

Table 2: Substituent Effects on Reactivity

SubstituentReaction TypeProduct SelectivityReference
EthenylElectrocyclic openingtrans-anti-trans
MethoxyDiels-AlderEndo adducts

Q. What contradictions exist in reported molecular data (e.g., molecular formula, boiling points)?

Discrepancies arise from structural isomerism and analytical limitations:

  • Molecular Formula : Some sources list C₈H₈ (e.g., CAS 694-87-1 ), while others erroneously report C₈H₆ due to misassignment of unsaturation .
  • Boiling Point : Reported values range from 150°C (748 mmHg) to 164.3°C , likely due to impurities or measurement conditions.

Q. How can computational modeling resolve spectral ambiguities in mass spectrometry?

DFT simulations of fragmentation pathways (e.g., C₂H₂ loss) correlate with experimental spectra. For example, bicyclo[4.2.0]octa-1,3,5-triene shows dominant m/z 78 ([C₆H₆]⁺) peaks, distinct from cyclooctatetraene’s m/z 104 ([M]⁺) .

Methodological Guidance

Designing experiments to study strain-driven reactivity:

  • Step 1 : Synthesize the compound via validated routes (e.g., [2+2] cycloaddition) .
  • Step 2 : Use differential scanning calorimetry (DSC) to quantify ring strain energy .
  • Step 3 : Perform kinetic studies (e.g., Arrhenius plots) under controlled thermal or photolytic conditions .

Addressing contradictions in thermodynamic data:

  • Approach : Cross-validate using multiple techniques (e.g., calorimetry, IR spectroscopy) .
  • Example : If ΔfH°gas conflicts, re-measure using high-purity samples and benchmark against NIST data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.